molecular formula C6H12Cl2N2O2 B2756477 2,6-Diaminohex-4-ynoic acid dihydrochloride CAS No. 65579-76-2

2,6-Diaminohex-4-ynoic acid dihydrochloride

Cat. No.: B2756477
CAS No.: 65579-76-2
M. Wt: 215.07
InChI Key: IHEPKHXGAAYYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diaminohex-4-ynoic acid dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2O2 . It has a molecular weight of 215.08 g/mol .


Synthesis Analysis

The synthesis of this compound involves the interaction of N-(4-chloro-2-butynyl)phthalimide and the sodium salt of ethyl acetamidomalonate . A two-step hydrolysis yields the desired acetylenic diamino acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H12Cl2N2O2 . Further details about its structure can be obtained from NMR, HPLC, LC-MS, and other analytical techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (215.08 g/mol), molecular formula (C6H12Cl2N2O2), and its solubility in various solvents . More detailed properties like melting point, boiling point, and density can be obtained from specialized databases .

Scientific Research Applications

Organic Compound Synthesis and Characterization

Synthesis and Biochemical Applications : One study discusses the synthesis of 2,6-Diamino-4-hexynoic acid through the reaction of 1,4-dichloro-2-butyne with potassium phthalimide, followed by condensation with ethyl acetamidomalonate and acid hydrolysis. This process demonstrates its potential application in biochemical research, particularly in studying growth inhibition mechanisms in bacteria such as Leuconostoc dextranicum 8086, where lysine competitively reverses the inhibition caused by 2,6-Diamino-4-hexynoic acid over a range of concentrations (Davis et al., 1964).

Material Science and Corrosion Inhibition : Schiff's bases derived from lysine (an amino acid similar in structure to 2,6-Diamino-4-hexynoic acid) and aromatic aldehydes have been evaluated as corrosion inhibitors for mild steel. This research illustrates the potential of derivatives of amino acids, like 2,6-Diamino-4-hexynoic acid, in material science and engineering applications, particularly in corrosion protection (Gupta et al., 2016).

Chemical Frameworks and Crystal Engineering : A study on the creation of complex organic-inorganic frameworks using 1,6-diaminohexane (a structural analog to 2,6-Diaminohex-4-ynoic acid) showcases the use of such compounds in crystal engineering. These frameworks demonstrate the potential for creating new materials with specific properties, highlighting the importance of flexible diamine compounds in designing novel chemical structures (Frank & Reiss, 1997).

Advanced Chemical Studies and Environmental Applications

Chemiluminescence in Analytical Chemistry : The study of 4,5-Diaminophthalhydrazide dihydrochloride as a chemiluminescence reagent for α-keto acids points towards the analytical applications of diamino compounds. Such research indicates the potential utility of 2,6-Diaminohex-4-ynoic acid dihydrochloride in enhancing detection methods in liquid chromatography and other analytical techniques (Ishida et al., 1990).

Biopolymer and Green Chemistry : The bio-based production of monomers and polymers through metabolic engineering, involving compounds such as 1,6-diaminohexane (an analog to 2,6-Diaminohex-4-ynoic acid), showcases the role of diamino acids in sustainable material production. This approach emphasizes the importance of such compounds in developing environmentally friendly polymers and chemicals (Chung et al., 2015).

Properties

IUPAC Name

2,6-diaminohex-4-ynoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,3-4,7-8H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEPKHXGAAYYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCN)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acetamido(4-acetamido-2-butynyl)-malonic acid diethyl ester (7.64 g) was dissolved in a mixture of acetic acid (140 ml) and a 6M hydrochloric acid solution (290 ml), and heated overnight at 95° C. The mixture was concentrated in vacuo. The residue was crystallized from ethanol/water yielding 2,6-diamino-4-hexynoic acid dihydrochloride as a crystalline powder (4.0 g).
Name
Acetamido(4-acetamido-2-butynyl)-malonic acid diethyl ester
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
290 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.